
1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-phenoxypropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-phenoxypropan-1-one is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-phenoxypropan-1-one typically involves the formation of the diazepane ring followed by the introduction of the phenoxypropanone moiety. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the cyclization of a suitable amine with a cyclobutyl group can be achieved using a cyclization agent such as phosphorus oxychloride (POCl3) in the presence of a base like triethylamine (TEA). The phenoxypropanone moiety can then be introduced through a nucleophilic substitution reaction using phenol and an appropriate alkylating agent .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
化学反应分析
Types of Reactions
1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-phenoxypropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where nucleophiles such as amines or thiols can replace the phenoxy group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Phenol with alkylating agents like alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted diazepanes with various functional groups.
科学研究应用
Neurological Disorders
Research indicates that compounds with similar structures to 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-phenoxypropan-1-one may act as antagonists for histamine H3 receptors. These receptors are involved in regulating neurotransmission and sleep patterns. Preliminary studies suggest that this compound could have therapeutic potential in treating neurological conditions such as Alzheimer's disease and narcolepsy .
Antidepressant Effects
The diazepane ring structure is known for its anxiolytic properties. Compounds with similar structural features have been evaluated for their effects on serotonin reuptake inhibition, suggesting that this compound may exhibit antidepressant-like effects through modulation of serotonin levels .
Antimicrobial Activity
The presence of the phenoxy group in the compound may confer antimicrobial properties. Research into related compounds has shown that they can exhibit activity against various bacterial strains, warranting further investigation into the antimicrobial potential of this compound .
Case Study 1: Neuropharmacological Effects
A study investigated the neuropharmacological effects of diazepane derivatives similar to this compound. Results indicated significant anxiolytic effects in rodent models when administered at certain dosages, suggesting potential use in anxiety disorders .
Case Study 2: Antimicrobial Testing
In vitro testing of related phenoxy compounds showed promising results against Gram-positive bacteria. Future research should focus on evaluating the antimicrobial efficacy of this compound against a broader range of pathogens .
作用机制
The mechanism of action of 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-phenoxypropan-1-one involves its interaction with specific molecular targets. The compound may act as a receptor antagonist, binding to and inhibiting the activity of certain receptors. It can also function as an enzyme inhibitor, blocking the activity of enzymes involved in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-phenylpropan-1-one
- 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one
Uniqueness
1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-phenoxypropan-1-one is unique due to its specific structural features, such as the presence of the cyclobutyl group and the phenoxypropanone moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
生物活性
1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-phenoxypropan-1-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. The compound's structure includes a diazepane ring, a cyclobutyl group, and a phenoxypropanone moiety, which contribute to its biological activity and interactions with various molecular targets.
Structural Characteristics
The molecular formula of this compound is C18H26N2O with a molecular weight of approximately 286.4 g/mol. Its structural complexity allows for diverse interactions with biological systems, potentially enhancing its pharmacological profile.
The biological activity of this compound may be attributed to its ability to interact with specific receptors and enzymes in the body. Preliminary studies suggest that compounds with similar structural motifs can act as antagonists for histamine H3 receptors, which are implicated in neurotransmission and sleep regulation. This interaction indicates potential therapeutic roles in treating conditions such as Alzheimer's disease and narcolepsy.
In Vitro Studies
Research has indicated that compounds related to this compound exhibit significant inhibitory effects on human acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. Inhibition of AChE is a common mechanism for drugs targeting neurodegenerative diseases .
Table 1: Biological Activity Overview
Compound Name | Target Enzyme/ Receptor | Activity Type | Reference |
---|---|---|---|
This compound | Histamine H3 receptor | Antagonist | |
Piperazine derivatives | Human Acetylcholinesterase | Inhibitor |
Case Studies
A study involving the synthesis and evaluation of related diazepane derivatives demonstrated that these compounds could effectively inhibit AChE activity in vitro. The structure–activity relationship (SAR) analysis revealed that the presence of specific functional groups significantly influenced their inhibitory potency .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in determining the efficacy and safety of this compound.
Metabolism Studies
While detailed metabolic pathways for this specific compound are not extensively documented, related compounds have shown metabolic stability with phase I and phase II metabolic pathways being predominant. These pathways often involve cytochrome P450 enzymes leading to hydroxylation and conjugation reactions .
常见问题
Basic Research Questions
Q. What are the recommended synthetic strategies for 1-(4-cyclobutyl-1,4-diazepan-1-yl)-2-phenoxypropan-1-one, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling a phenoxypropan-1-one precursor with a functionalized 1,4-diazepane derivative. For cyclobutyl group incorporation, photochemical [2+2] cycloaddition or transition-metal-catalyzed cross-coupling may be employed. Reaction optimization should focus on solvent polarity (e.g., DMF vs. THF), temperature control (60–100°C), and catalysts (e.g., Pd/C for hydrogenation). Purity can be monitored via HPLC with UV detection (λ = 254 nm) .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of 1H/13C NMR (to confirm cyclobutyl and diazepane ring geometry), FT-IR (to verify ketone C=O stretch at ~1700 cm⁻¹), and X-ray crystallography (for absolute configuration). High-resolution mass spectrometry (HRMS) with ESI+ ionization is critical for molecular ion validation. Comparative analysis with PubChem data (if available) ensures structural fidelity .
Q. What stability challenges arise during storage, and how can degradation products be characterized?
- Methodological Answer : The compound is prone to hydrolysis due to the ketone and diazepane moieties. Store under inert gas (argon) at –20°C in amber vials. For degradation studies, use accelerated stability testing (40°C/75% RH for 4 weeks) and analyze via LC-MS. Degradation products may include cyclobutanol derivatives (m/z +16) or phenoxy-acid analogs (m/z +32) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., GPCRs or kinases)?
- Methodological Answer : Perform density functional theory (DFT) calculations to map electrostatic potentials and HOMO-LUMO gaps. Use molecular docking (AutoDock Vina) with crystal structures of target receptors (e.g., PDB: 6CM4 for GPCRs). Validate predictions with SPR (surface plasmon resonance) binding assays (KD < 10 µM suggests high affinity) .
Q. What experimental designs address contradictory data in pharmacokinetic studies (e.g., bioavailability vs. in vitro potency)?
- Methodological Answer : Resolve discrepancies using compartmental pharmacokinetic modeling (e.g., NONMEM) to account for tissue distribution and metabolic clearance. Test hypotheses via hepatic microsome assays (CYP450 isoforms) and Caco-2 permeability studies . Adjust formulations using lipid-based nanoparticles if bioavailability is <20% .
Q. How does the cyclobutyl group influence the compound’s conformational dynamics in solution?
- Methodological Answer : Employ NOESY NMR to detect intramolecular interactions between the cyclobutyl and diazepane rings. Compare with variable-temperature NMR (VT-NMR) to assess ring-flipping barriers. Molecular dynamics (MD) simulations (AMBER force field) can predict dominant conformers in aqueous vs. lipid environments .
Q. What analytical strategies differentiate isomeric byproducts during large-scale synthesis?
- Methodological Answer : Use chiral HPLC (Chiralpak AD-H column) with a hexane/isopropanol mobile phase. Confirm isomer identity via circular dichroism (CD) or VCD spectroscopy . For quantification, develop a calibration curve with synthetic standards (purity >98%) .
Q. Data Contradiction and Validation
Q. How to reconcile conflicting cytotoxicity data across cell lines (e.g., IC50 variability in HeLa vs. MCF-7)?
- Methodological Answer : Conduct transcriptomic profiling (RNA-seq) to identify differential expression of drug transporters (e.g., ABCB1) or metabolic enzymes. Validate with siRNA knockdown of suspected resistance genes. Use 3D spheroid models to mimic in vivo heterogeneity .
Q. What protocols ensure reproducibility in measuring the compound’s logP and solubility?
- Methodological Answer : Standardize shake-flask assays (n-octanol/water) with pH 7.4 PBS. For solubility, use UV-Vis spectrophotometry (saturation concentration at λmax) and cross-validate with Nephelometric titration . Report results as mean ± SD from triplicate runs .
Q. Environmental and Safety Considerations
Q. What methodologies assess the compound’s environmental persistence and ecotoxicology?
- Methodological Answer : Follow OECD 307 guidelines for soil degradation studies (half-life <60 days suggests low persistence). Use Daphnia magna acute toxicity assays (EC50 <1 mg/L indicates high hazard). For bioaccumulation, calculate BCF (bioconcentration factor) via HPLC-MS/MS analysis of exposed zebrafish .
属性
IUPAC Name |
1-(4-cyclobutyl-1,4-diazepan-1-yl)-2-phenoxypropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-15(22-17-9-3-2-4-10-17)18(21)20-12-6-11-19(13-14-20)16-7-5-8-16/h2-4,9-10,15-16H,5-8,11-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDJQLUCOCYUEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCN(CC1)C2CCC2)OC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。